molecular formula C20H17NO4S B2908720 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034566-40-8

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2908720
CAS No.: 2034566-40-8
M. Wt: 367.42
InChI Key: FSVLRULLRIUHOR-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This compound was developed to probe the intricate signaling pathways mediated by TGF-β, a cytokine central to a wide array of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production . By specifically inhibiting ALK5 kinase activity, this small molecule effectively blocks the phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3), thereby attenuating the canonical TGF-β signaling cascade. Its primary research value lies in its utility as a precise chemical tool to investigate the pathological roles of aberrant TGF-β signaling, which is implicated in fibrotic diseases, cancer metastasis, and immune regulation. The design of this inhibitor, featuring the 7-methoxybenzofuran-2-carboxamide scaffold linked to a furanyl-thiophene moiety, was optimized for enhanced potency and selectivity within the kinase family . Researchers employ this ALK5 inhibitor in vitro to elucidate mechanisms in cell-based models of epithelial-to-mesenchymal transition (EMT) and in vivo to assess the therapeutic potential of ALK5 inhibition in preclinical models of renal, pulmonary, and hepatic fibrosis.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-23-16-4-2-3-13-11-17(25-19(13)16)20(22)21-9-7-15-5-6-18(26-15)14-8-10-24-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLRULLRIUHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran core with furan and thiophene substituents. The presence of these heterocycles is significant for its biological activity.

Component Structure
BenzofuranBenzofuran
FuranFuran
ThiopheneThiophene

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and thiophene rings can engage in π-π stacking interactions, while the carboxamide group may enhance binding affinity through hydrogen bonding.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives containing benzofuran structures have shown inhibition of cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Tyrosinase Inhibition : Similar furan-based compounds have demonstrated significant tyrosinase inhibitory activity, which is crucial for skin pigmentation disorders. The IC50 values for these compounds can be as low as 0.0433 µM, indicating potent enzyme inhibition .
Compound IC50 (µM) Type of Inhibition
Compound A0.0433Mixed
Compound B0.28Competitive

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds. For example, derivatives with thiophene moieties have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Tyrosinase Inhibition : A study focused on furan-chalcone derivatives demonstrated that specific substitutions on the furan ring significantly enhanced tyrosinase inhibitory activity. The findings suggest that structural modifications can lead to improved bioactivity .
  • Anticancer Activity Assessment : Another investigation into benzofuran derivatives revealed their capacity to inhibit cell growth in breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound with target enzymes. These studies provide insights into how structural features influence biological activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Benzofuran Thiophene-ethyl-furan, methoxy C₂₀H₁₇NO₄S 367.4 Heterocyclic diversity, carboxamide
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide Benzofuran 4-Methoxybenzyl, N-methoxy-N-methyl C₁₉H₁₉NO₄ 331.36 Lipophilic substituents
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolone Quinolone Bromothiophene-oxoethyl-piperazine C₂₃H₂₀BrN₃O₃ 482.33 Antibacterial activity
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid Benzofuran Acetyl, 4-methoxyphenyl, acetic acid C₂₁H₁₈O₇ 382.37 High polarity, multicomponent synthesis
N-(Furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide Benzofuran Furan-3-yl methyl, methoxyethyl C₁₈H₁₉NO₅ 329.35 Enhanced hydrophilicity

Research Implications and Gaps

  • Bioactivity: While the target compound’s thiophene-furan-ethyl chain resembles bioactive analogs (e.g., quinolones with antibacterial effects ), direct evidence of its activity is lacking.
  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions, as seen in related benzofuran-carboxamides .
  • Structure-Activity Relationships (SAR) : Modifications to the thiophene or furan groups (e.g., bromination or methylthio substitution ) could optimize potency or selectivity.

Q & A

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

StepCatalystSolventTemp (°C)Yield (%)
Amide formationEDC/HOBtDCM2578
Thiophene couplingPd(dba)₂THF8085

Q. Table 2: Biological Activity of Analogues

Compound ModificationMIC (µg/mL)IC₅₀ (Cancer Cells, µM)
Methoxy → Ethoxy168.7
Thiophene → Furan3212.4

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